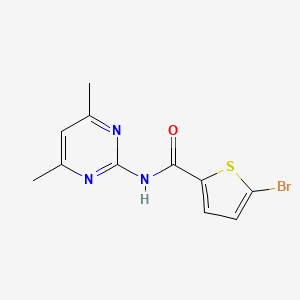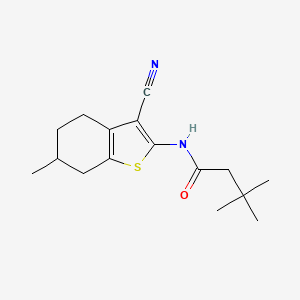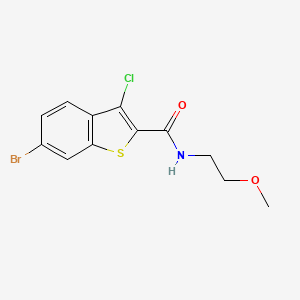
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Descripción general
Descripción
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of pyrimidine carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows promising results in inhibiting the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair and cell survival. Inhibition of DNA-PK leads to the accumulation of DNA damage and cell death. It also inhibits the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. It has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also shows promising results in inhibiting the growth of cancer stem cells. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide. One of the directions is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its mechanism of action in more detail. Additionally, the development of more water-soluble derivatives of 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide may improve its bioavailability and pharmacokinetics. Finally, the evaluation of its potential applications in other fields, such as agriculture and environmental science, may open up new avenues for research.
Conclusion:
In conclusion, 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a chemical compound with promising applications in medicinal chemistry, biochemistry, and molecular biology. Its potent antitumor activity against various cancer cell lines, inhibition of cancer stem cell growth, and induction of apoptosis make it a potential candidate for cancer therapy. However, its poor solubility in water may affect its bioavailability and pharmacokinetics. Further research is needed to explore its potential as a combination therapy, study its mechanism of action in more detail, and develop more water-soluble derivatives.
Propiedades
IUPAC Name |
5-bromo-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-6-5-7(2)14-11(13-6)15-10(16)8-3-4-9(12)17-8/h3-5H,1-2H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAWLZUGIJIFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(S2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181581.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)
![3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)

![1-[(6-bromo-3-chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B4181617.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![4-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4181633.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4181639.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)

![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)propanamide](/img/structure/B4181651.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B4181652.png)